Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate
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Overview
Description
“Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate” is a chemical compound with the molecular formula C₁₁H₁₈O₃ . It has a molecular weight of 198.13 . The compound is part of the Bicyclo [x.y.z] alkanes family .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C12CCCC(CO)(CC1)C2 . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Structural Analysis
The research includes studies on compounds with structural similarities to Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate, focusing on their synthesis, crystal structure, and stereochemistry. For example, studies have detailed the synthesis of related bicyclic compounds and analyzed their crystal structures to understand the intermolecular interactions and conformations that influence their chemical properties (Wood et al., 2007).
Bicyclic and Tricyclic Compounds
There's significant interest in the synthesis of bicyclic and tricyclic compounds due to their potential applications in developing new materials and pharmaceuticals. Research has explored efficient routes towards new derivatives of bicyclic compounds, aiming to utilize these structures in various synthetic applications (Defant et al., 2011).
Applications in Material Science and Pharmaceutical Chemistry
Functional Materials
The synthesis of highly functionalized bicyclic compounds is driven by their potential applications in material science, including the development of new polymers, coatings, and electronic materials. Research has been focused on creating novel synthetic pathways to produce these compounds efficiently and with high selectivity (Meijere et al., 1998).
Pharmaceutical Applications
The structural motifs of bicyclic compounds are often found in bioactive molecules, leading to research into their synthesis and modification for pharmaceutical applications. Studies aim to develop new synthetic methods that allow for the introduction of functional groups into the bicyclic framework, potentially leading to new therapeutic agents (Palkó et al., 2011).
Mechanism of Action
Target of Action
The primary targets of Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
The mode of action of This compound It is known that the compound’s unique structure enables it to be employed in drug development, organic synthesis, and catalysis studies.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a relatively new compound, its pharmacokinetic profile is still under investigation .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11/h12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGWMUGXSDZUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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